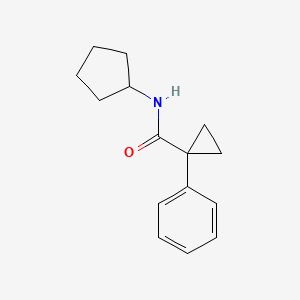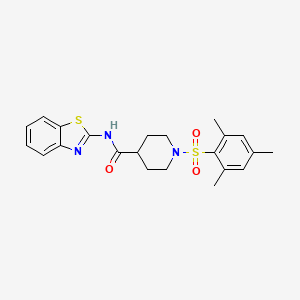![molecular formula C15H24N2O4S B7537410 N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide, also known as MPSP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to modulate the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions.
Future Directions
There are several potential future directions for research on N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide. One area of interest is the development of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide-based therapies for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action and its effects on different signaling pathways and enzymes. Further studies are also needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions, as well as its potential side effects. Overall, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
Synthesis Methods
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-amino-N-methylbenzamide with propan-2-yl sulfonate followed by the addition of 3-methoxypropylamine. The resulting product is then purified through recrystallization to obtain N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide in its final form.
Scientific Research Applications
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has anti-tumor effects, inhibiting the growth and proliferation of cancer cells. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
properties
IUPAC Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17(3)22(19,20)14-8-5-7-13(11-14)15(18)16-9-6-10-21-4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLAAVYYSSJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

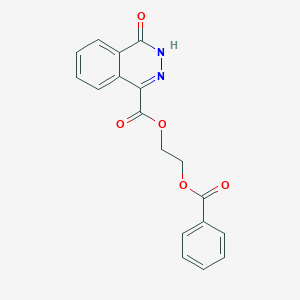
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
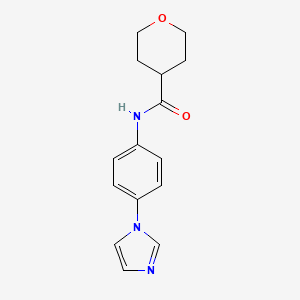
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
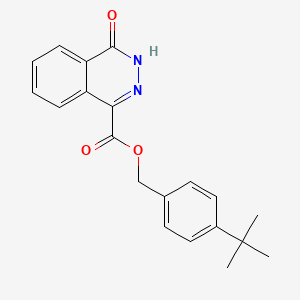
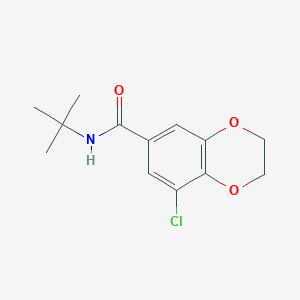
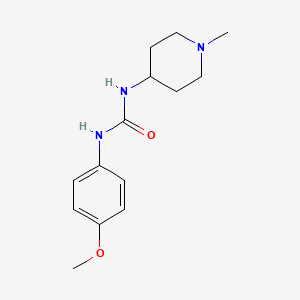
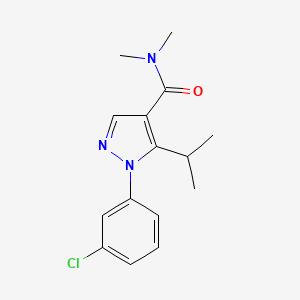
![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
